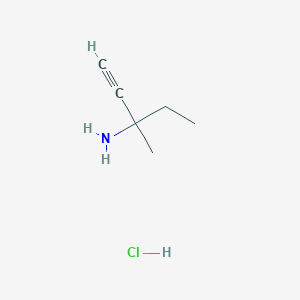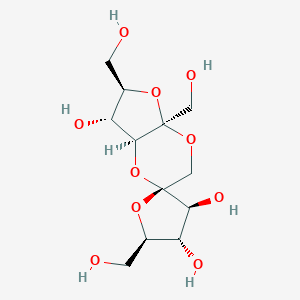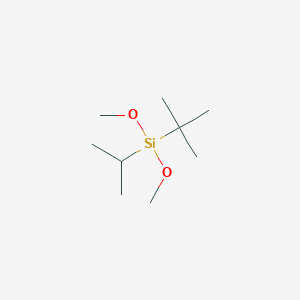
3-Methylpent-1-yn-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpent-1-yn-3-amine hydrochloride, commonly referred to as 3-MPA-HCl, is an organic compound that falls into the category of amines. It is a colorless, crystalline solid with a molecular formula of C5H11ClN and a molecular weight of 140.6 g/mol. 3-MPA-HCl is a versatile compound that has been used for a variety of purposes in scientific research and lab experiments. In
Wissenschaftliche Forschungsanwendungen
3-MPA-HCl has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as to study enzyme regulation and cellular metabolism. It has also been used to study the effects of drugs on the body, and to study the mechanisms of action of various drugs. Additionally, 3-MPA-HCl has been used in research related to cancer, diabetes, and other diseases.
Wirkmechanismus
The mechanism of action of 3-MPA-HCl is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the body. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased muscle strength and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MPA-HCl are not completely understood. However, it is known to affect the levels of acetylcholine in the body, which can lead to increased muscle strength and improved cognitive function. Additionally, 3-MPA-HCl has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-MPA-HCl in lab experiments is its ability to inhibit acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. Additionally, 3-MPA-HCl is relatively inexpensive and easy to obtain, making it a cost-effective option for laboratory experiments. However, 3-MPA-HCl can be toxic if ingested, and it can also cause skin irritation. Therefore, it is important to take proper safety precautions when handling this compound.
Zukünftige Richtungen
The use of 3-MPA-HCl in scientific research and lab experiments is an area that is still being explored. In the future, it is likely that 3-MPA-HCl will be used to study the effects of drugs on the body, as well as to study the mechanisms of action of various drugs. Additionally, 3-MPA-HCl may be used to study the structure and function of proteins, as well as to study enzyme regulation and cellular metabolism. Finally, it is possible that 3-MPA-HCl will be used to study the effects of various diseases, such as cancer and diabetes.
Synthesemethoden
3-MPA-HCl can be synthesized through a few different methods. The most common method involves the reaction of 3-methylpentan-1-ol with hydrochloric acid in the presence of an acid catalyst. This reaction yields 3-methylpentan-1-yl chloride, which is then reacted with ammonia to form 3-methylpent-1-yn-3-amine hydrochloride. This method is often used in the laboratory because it is relatively simple and cost-effective.
Eigenschaften
IUPAC Name |
3-methylpent-1-yn-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-6(3,7)5-2;/h1H,5,7H2,2-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTAYCACHOHBEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481613 |
Source


|
| Record name | 3-methylpent-1-yn-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108575-32-2 |
Source


|
| Record name | 3-methylpent-1-yn-3-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1-pentyn-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)



![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)

